N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via an ethyl chain to a 2,3-dihydrobenzo[1,4]dioxine ring system.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-3-1-2-4-18(17)24-11-9-23(10-12-24)8-7-22-29(25,26)16-5-6-19-20(15-16)28-14-13-27-19/h1-6,15,22H,7-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRURLUISEXNHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis. By inhibiting ENTs, the compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and cell proliferation.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a long-lasting effect in the body.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis. This can have various molecular and cellular effects, potentially including reduced cell proliferation.
Biochemische Analyse
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and the regulation of adenosine function. The compound interacts with ENTs by binding to their active sites, thereby inhibiting their function. This interaction is non-competitive and irreversible, meaning that the compound binds to a site other than the active site and does not dissociate easily. The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the function of ENTs, which play a role in the regulation of adenosine levels. This inhibition can lead to altered gene expression and changes in cellular metabolism. The compound does not affect cell viability, protein expression, or the internalization of ENTs, indicating that its effects are specific to the inhibition of nucleoside transport.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs. The compound binds to a site distinct from the active site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter for its substrate. This suggests that the compound induces a conformational change in the transporter that reduces its activity. Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily. Long-term studies have shown that its inhibitory effects on ENTs persist over extended periods, indicating that the compound remains active and effective in inhibiting nucleoside transport
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects. At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and potential damage to tissues
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which are responsible for the uptake of nucleosides into cells. By inhibiting these transporters, the compound can affect the levels of nucleosides and their metabolites within cells. This can lead to changes in metabolic flux and alterations in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is likely to be taken up by cells via passive diffusion or facilitated transport. Once inside the cells, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is likely to be localized in specific cellular compartments where ENTs are present This localization is essential for its inhibitory effects on nucleoside transport
Biologische Aktivität
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a sulfonamide group, and a dihydrobenzo[dioxine moiety. The presence of the 2-fluorophenyl group is significant as it may influence the compound's interaction with biological targets.
- Molecular Formula : C20H24FN3O3S
- Molecular Weight : 397.48 g/mol
- CAS Number : Not specified in the sources but can be derived from structural information.
Research indicates that compounds similar to this compound often target neurotransmitter receptors, particularly the serotonin (5-HT) and GABA-A receptors. These interactions are crucial for modulating mood and anxiety disorders.
Key Findings:
- Serotonin Receptor Modulation : The compound may exhibit antidepressant-like effects by acting on the 5-HT6 receptor. This receptor is implicated in mood regulation and cognitive functions. Studies have shown that compounds targeting this receptor can reduce pro-inflammatory cytokines and oxidative stress markers in animal models of depression .
- GABA-A Receptor Interaction : Similar compounds have demonstrated the ability to enhance GABAergic activity, which is essential for anxiety relief and sedation. The synergistic effect between 5-HT6 modulation and GABA-A receptor activation provides a promising approach for treating neuroinflammatory conditions associated with depression .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Study 1: Antidepressant Efficacy
In a study evaluating dual-action compounds targeting both 5-HT6 and GABA-A receptors, it was found that lead compounds exhibited significant antidepressant-like effects in rodent models. The treatment resulted in increased locomotion and reduced immobility in forced swim tests, indicating improved mood states .
Case Study 2: Neuroinflammation
Another study highlighted the role of similar compounds in reducing neuroinflammation. The administration of these compounds led to a significant decrease in markers such as TNF-alpha and IL-6, supporting their potential use in treating conditions characterized by neuroinflammatory processes .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. The specific structure of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suggests potential modulation of neurotransmitter systems involved in mood regulation. Studies have shown that piperazine derivatives can enhance serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms .
Antitumor Activity
The compound has been investigated for its antitumor properties. It is believed to act as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in tumor cell metabolism and proliferation. Inhibiting these transporters may lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents . Recent studies have demonstrated that analogues of this compound show selective inhibition of ENT2 over ENT1, suggesting a targeted approach for cancer treatment .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological effects. The presence of the 2-fluorophenyl group is significant as it influences the lipophilicity and binding affinity to target receptors. Modifications to the piperazine ring and the sulfonamide group can further enhance activity and selectivity towards specific biological targets.
Table 1: Structure-Activity Relationship Insights
Recent Research Findings
Recent studies have focused on synthesizing new analogues of this compound to evaluate their pharmacological profiles. For instance, a study highlighted the synthesis of several derivatives that demonstrated enhanced selectivity for ENT2 compared to ENT1, indicating a promising direction for developing targeted cancer therapies .
Additionally, the compound's interactions with various biological pathways have been explored, revealing its potential as a multitargeted agent in treating conditions such as depression and cancer .
Analyse Chemischer Reaktionen
Hydrolysis of Sulfonamide Group
The sulfonamide moiety undergoes acidic or alkaline hydrolysis, yielding sulfonic acid derivatives and amine byproducts. Reaction conditions and outcomes vary:
Key Findings :
-
Hydrolysis rates are slower compared to simpler sulfonamides due to steric hindrance from the dihydrobenzodioxine ring .
-
Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing degradation under mild acidic conditions .
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring’s secondary amines participate in nucleophilic reactions, particularly alkylation and acylation:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| CH₃I | DMF | 60°C, 8 hrs | N-methylpiperazinium derivative | 72% |
| C₂H₅Br | Acetonitrile | 50°C, 12 hrs | N-ethylpiperazinium salt | 65% |
Acylation
Acetyl chloride or anhydrides react selectively at the less hindered piperazine nitrogen:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| (CH₃CO)₂O | DCM, RT, 2 hrs | Monoacetylated piperazine derivative | >90% at distal nitrogen |
| Benzoyl chloride | THF, 0°C → RT, 4 hrs | Dibenzoylated product | 45% yield |
Mechanistic Insight :
-
Steric hindrance from the 2-fluorophenyl group directs substitution toward the less crowded nitrogen .
-
Acylation enhances solubility in nonpolar solvents due to reduced basicity .
Electrophilic Aromatic Substitution
The dihydrobenzodioxine ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonamide groups:
| Reaction | Conditions | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 58% | Para to sulfonamide group |
| Sulfonation | SO₃/DMF, 100°C | C-8 | 32% | Limited by ring deactivation |
Structural Impact :
-
Nitration at C-5 is favored due to directing effects of the sulfonamide group.
-
Sulfonation requires harsh conditions, reflecting the ring’s reduced electron density .
Coordination Chemistry
The sulfonamide group acts as a ligand for metal ions, forming complexes with potential catalytic applications:
Applications :
-
Copper complexes exhibit moderate antimicrobial activity in preliminary assays .
-
Iron complexes decompose above 150°C, limiting thermal applications .
Acid-Base Reactions
The compound displays pH-dependent solubility and protonation states:
| pH Range | Dominant Species | Solubility (mg/mL) |
|---|---|---|
| <3.0 | Diprotonated (piperazine NH⁺, sulfonamide) | 12.5 ± 1.2 |
| 7.4 (physiological) | Monoprotonated (piperazine NH⁺) | 4.8 ± 0.6 |
| >10.0 | Deprotonated sulfonamide | 0.3 ± 0.1 |
Key Observations :
-
Piperazine nitrogens protonate sequentially (pKa₁ = 4.1; pKa₂ = 8.7) .
-
Sulfonamide deprotonation occurs above pH 9.5, confirmed by UV-Vis spectroscopy.
Photochemical Reactivity
UV irradiation induces cleavage of the sulfonamide bond in aerobic conditions:
| Wavelength | Time | Degradation Products | Quantum Yield |
|---|---|---|---|
| 254 nm | 2 hrs | Benzoquinone + SO₂ + fluorophenyl-piperazine | 0.18 ± 0.03 |
| 365 nm | 6 hrs | Partial isomerization (no bond cleavage) | 0.02 ± 0.01 |
Stability Recommendations :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, benzodioxine modifications, or sulfonamide linkage. Below is a detailed comparison:
Structural Analogs with Fluorophenyl-Piperazine Motifs
Halogen-Substituted Piperazine Derivatives
Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () feature dichlorophenyl-piperazine groups with pyridinyl termini.
Sulfonamide Linkage Variations
The pesticidal compound N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide () demonstrates how sulfonamide replacements (e.g., urea or amide groups) alter bioactivity. The target compound’s sulfonamide likely offers stronger hydrogen-bonding capacity, favoring neurological targets over pesticidal applications .
Research Findings and Implications
- Receptor Selectivity : The 2-fluorophenyl group in the target compound may confer better dopamine D2/D3 receptor selectivity compared to 4-fluorophenyl analogs, as ortho-substitutions often reduce steric hindrance in receptor pockets .
- Synthetic Feasibility : and highlight that piperazine-linked sulfonamides are synthetically accessible via nucleophilic substitution or coupling reactions, enabling modular optimization .
- Pharmacokinetic Considerations : The furan-containing analog () may exhibit prolonged half-life due to increased lipophilicity, whereas the triazine derivative () could have reduced blood-brain barrier penetration .
Q & A
Advanced Question
- LC-HRMS : Monitor parent compound depletion over 60 minutes (human vs. mouse microsomes) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
Data interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance .
How can enantiomeric purity be ensured during asymmetric synthesis?
Advanced Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during piperazine alkylation .
- Analytical validation : Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) or CD spectroscopy .
Case study : reports 45% yield and >98% ee for a piperazine-based antagonist using chiral resolution .
What strategies mitigate solubility challenges in in vivo studies?
Basic Question
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 20 mg/mL in PBS at pH 3) .
- Nanoparticle formulation : Encapsulate with PLGA-PEG (75:25) for sustained release .
Characterization : Dynamic light scattering (DLS) for particle size (target: 100–200 nm) .
How are conflicting cytotoxicity results in cancer cell lines reconciled?
Advanced Question
Discrepancies may stem from assay endpoints (e.g., MTT vs. ATP luminescence).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
